molecular formula C15H23BrO2 B14317484 1-Bromo-2-(dibutoxymethyl)benzene CAS No. 113613-63-1

1-Bromo-2-(dibutoxymethyl)benzene

Cat. No.: B14317484
CAS No.: 113613-63-1
M. Wt: 315.25 g/mol
InChI Key: KMLAULZPHNKGJF-UHFFFAOYSA-N
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Description

1-Bromo-2-(dibutoxymethyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a bromine atom and a dibutoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(dibutoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(dibutoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(dibutoxymethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-(dibutoxymethyl)benzene is unique due to the presence of the dibutoxymethyl group, which imparts specific steric and electronic effects on the benzene ring.

Properties

CAS No.

113613-63-1

Molecular Formula

C15H23BrO2

Molecular Weight

315.25 g/mol

IUPAC Name

1-bromo-2-(dibutoxymethyl)benzene

InChI

InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

KMLAULZPHNKGJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1Br)OCCCC

Origin of Product

United States

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